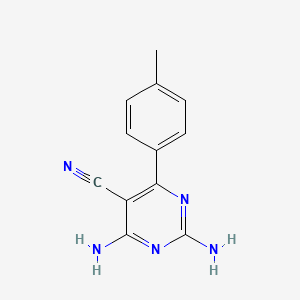
2,6-Diamino-4-(4-methylphenyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two amino groups at positions 2 and 4, a 4-methylphenyl group at position 6, and a carbonitrile group at position 5 of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diamino-6-(4-methylphenyl)pyrimidine.
Nitrile Introduction: The nitrile group is introduced at the 5-position of the pyrimidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 2,4-diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives with reduced nitrile groups.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound is used in the development of organic semiconductors and nonlinear optical materials.
Biological Studies: It serves as a probe for studying enzyme interactions and molecular recognition processes.
Mechanism of Action
The mechanism of action of 2,4-diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups and the nitrile group play crucial roles in binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interfere with nucleic acid synthesis and function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenylpyrimidine: Lacks the 4-methyl group on the phenyl ring.
2,4-Diamino-6-(4-chlorophenyl)pyrimidine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2,4-Diamino-6-(4-nitrophenyl)pyrimidine: Contains a nitro group instead of a methyl group on the phenyl ring.
Uniqueness
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile is unique due to the presence of both amino groups and a nitrile group on the pyrimidine ring, along with a 4-methylphenyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2,4-diamino-6-(4-methylphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5/c1-7-2-4-8(5-3-7)10-9(6-13)11(14)17-12(15)16-10/h2-5H,1H3,(H4,14,15,16,17) |
InChI Key |
LVGLJQGAUXWOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


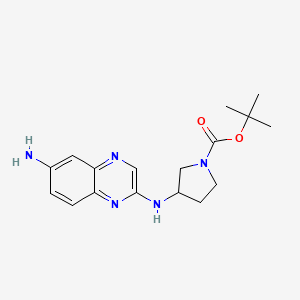
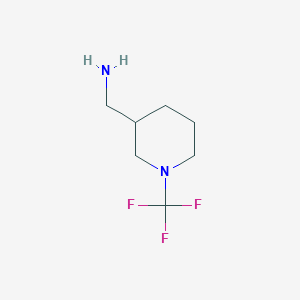
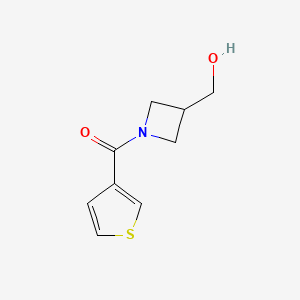
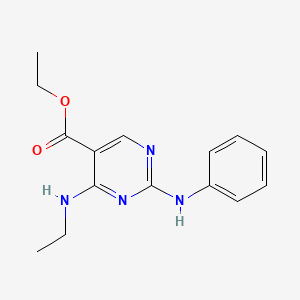
![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)
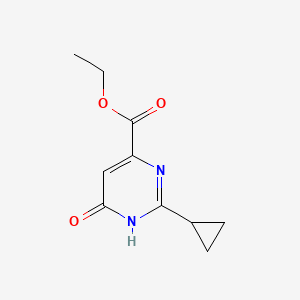

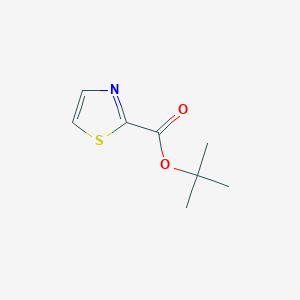

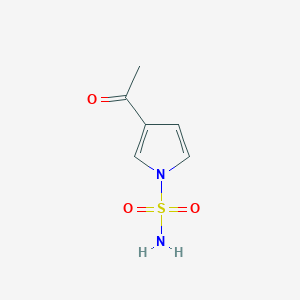
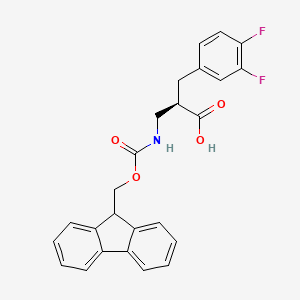
![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)

![8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)
